3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Overview
Description
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride is a synthetic compound with the molecular formula C10H17Cl2N7 and a molecular weight of 306.19 g/mol . This compound is part of the triazolo[4,5-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . These interactions result in changes that contribute to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This results in downstream effects that contribute to its neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Biochemical Analysis
Biochemical Properties
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses. For instance, the compound’s interaction with protein kinases can result in the modulation of phosphorylation states of various substrates, thereby influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to impact cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of key signaling molecules. This can result in the modulation of pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . Additionally, the compound can influence gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazolo-pyrimidine structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the context of the interaction. Additionally, the compound can modulate gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of kinase activity and prolonged changes in gene expression . These long-term effects are particularly relevant for studies involving chronic treatment or repeated dosing.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on critical cellular processes and the accumulation of toxic metabolites. Therefore, careful dose optimization is essential for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. For example, the compound may be actively transported into cells via membrane transporters, where it can then accumulate in specific cellular compartments . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action . For instance, the compound’s presence in the nucleus can facilitate its interaction with transcription factors and other DNA-binding proteins, thereby influencing gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . The compound can also be synthesized through a series of steps involving the formation of intermediate compounds, which are then cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride include other triazolo[4,5-d]pyrimidine derivatives, such as:
- 3-ethyl-7-(4-methylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-ethyl-7-(4-phenylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7.2ClH/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16;;/h7,11H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMPNPTWIVPYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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